2-Chloro-6-methoxynicotinic acid

Physical Organic Chemistry Process Development Purification

Procure this unique nicotinic acid building block for orthogonal derivatization. Its distinct 2-chloro, 6-methoxy substitution pattern enables sequential amidation/cross-coupling strategies unavailable to mono-substituted analogs, reducing synthetic steps. Its high melting point (230-234°C) facilitates purification by recrystallization, ensuring consistent purity for process chemistry. A cost-effective, high-purity (≥95%) intermediate reliably stocked across multiple vendors.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 503000-87-1
Cat. No. B1354332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxynicotinic acid
CAS503000-87-1
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
InChIKeyJPBUYRWPJMVZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxynicotinic Acid (CAS 503000-87-1): Baseline Chemical Identity and Procurement Context


2-Chloro-6-methoxynicotinic acid (CAS 503000-87-1) is a halogenated heteroaromatic building block belonging to the nicotinic acid derivative class, bearing a chlorine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other mono-substituted or regioisomeric nicotinic acid analogs. As an intermediate in organic synthesis, it is offered by major chemical suppliers such as Sigma-Aldrich (AldrichCPR), Thermo Scientific (Alfa Aesar portfolio), Apollo Scientific, and BOC Sciences, typically at purities of 95–97% .

Why 2-Chloro-6-methoxynicotinic Acid Cannot Be Readily Substituted by Other Nicotinic Acid Derivatives


The specific regioisomeric substitution of 2-chloro-6-methoxynicotinic acid imposes unique electronic effects on the pyridine ring, governing both its reactivity in cross-coupling reactions and its physicochemical properties . Simple replacement with 2-chloronicotinic acid (lacking the 6-methoxy group) or 6-methoxynicotinic acid (lacking the 2-chloro group) results in compounds with substantially different melting points, densities, and hydrogen-bonding capacities, which can alter reaction yields, purification workflows, and solubility profiles . Furthermore, regioisomers such as 2-chloro-5-methoxynicotinic acid (CAS 74650-71-8) differ in the spatial orientation of the methoxy group, potentially leading to divergent biological activity or synthetic outcomes in medicinal chemistry programs . Consequently, generic substitution without validation is likely to introduce uncontrolled variability into synthetic sequences, jeopardizing both reproducibility and project timelines.

Quantitative Differentiation Evidence for 2-Chloro-6-methoxynicotinic Acid


Differential Melting Point as an Indicator of Solid-State Stability and Purification Feasibility

2-Chloro-6-methoxynicotinic acid exhibits a melting point of 230–234 °C, which is significantly higher than that of its mono-substituted analogs 2-chloronicotinic acid (176–178 °C) and 6-methoxynicotinic acid (171.5–172.5 °C) [1]. This elevated melting point reflects stronger intermolecular forces in the solid state, potentially translating to improved crystallinity and easier purification by recrystallization during synthesis .

Physical Organic Chemistry Process Development Purification

Differentiated Density as a Metric for Downstream Formulation and Purification

The density of 2-chloro-6-methoxynicotinic acid is reported as 1.43 g/cm³ (predicted), whereas 2-chloronicotinic acid has a reported density of 1.47 g/cm³ and 6-methoxynicotinic acid has a density of 1.284 g/cm³ . This intermediate density value, combined with the compound's higher melting point, suggests a distinct packing motif in the solid state that may influence dissolution rates and chromatographic behavior.

Formulation Science Chromatography Process Chemistry

Synthetic Utility Advantage in Cross-Coupling Reactions

2-Chloro-6-methoxynicotinic acid contains a chlorine atom at the 2-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine moieties . In contrast, 6-methoxynicotinic acid lacks this chlorine handle, requiring additional activation steps for analogous transformations, which can reduce overall synthetic efficiency . Conversely, 2-chloronicotinic acid lacks the 6-methoxy group, which can influence the electronic properties of the pyridine ring and alter coupling yields .

Medicinal Chemistry Cross-Coupling Building Block Chemistry

Differentiated Procurement Value Based on Purity and Price per Gram

Commercial offerings of 2-chloro-6-methoxynicotinic acid show consistent purity specifications of 95–97% across multiple suppliers (Fisher Scientific, Apollo Scientific, Capot Chem) [1]. Pricing for the target compound at the 1g scale is approximately $66–$203, whereas the closely related regioisomer 2-chloro-5-methoxynicotinic acid is priced at approximately $553 per gram from CymitQuimica, indicating a substantial cost differential for regioisomeric variants . This price disparity may reflect differences in synthetic accessibility or market demand.

Procurement Cost-Benefit Analysis Research Supply

Recommended Application Scenarios for 2-Chloro-6-methoxynicotinic Acid Based on Differentiated Properties


Synthesis of Diversified Nicotinamide or Nicotinate Libraries via Sequential Amidation and Cross-Coupling

The presence of both a carboxylic acid and a 2-chloro group on the same pyridine ring makes 2-chloro-6-methoxynicotinic acid an ideal scaffold for generating small libraries of nicotinamide or nicotinate analogs. The carboxylic acid can be first activated and coupled with an amine (amidation) or alcohol (esterification), followed by a palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling at the 2-chloro position to introduce aryl or amine diversity . This orthogonal derivatization strategy is not possible with 2-chloronicotinic acid (lacks the methoxy group for electronic tuning) or 6-methoxynicotinic acid (lacks the chlorine handle), thereby reducing the number of synthetic steps required to access diverse chemical space.

Preparation of Crystalline Intermediates for Process Chemistry Development

Given its relatively high melting point (230–234 °C) compared to related nicotinic acid derivatives, 2-chloro-6-methoxynicotinic acid is well-suited for use as a crystalline intermediate in process chemistry . The elevated melting point facilitates purification by recrystallization, which is critical for ensuring consistent purity in multistep syntheses, particularly when scaling beyond milligram quantities. This property also suggests improved storage stability and reduced hygroscopicity, minimizing degradation during long-term procurement and inventory management.

Cost-Efficient Building Block for Early-Stage Drug Discovery Programs

For medicinal chemistry groups operating under constrained budgets, 2-chloro-6-methoxynicotinic acid offers a more favorable price-per-gram profile than its regioisomer 2-chloro-5-methoxynicotinic acid, while still providing the critical combination of a cross-coupling handle and a polar substituent . This cost advantage is particularly relevant when the compound is intended for high-throughput parallel synthesis or for preparing gram-quantities of key intermediates for in vivo studies. The consistent commercial availability in high purity (95–97%) across multiple vendors further supports its selection as a reliable starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methoxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.